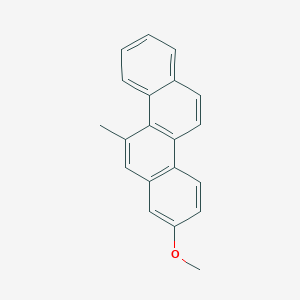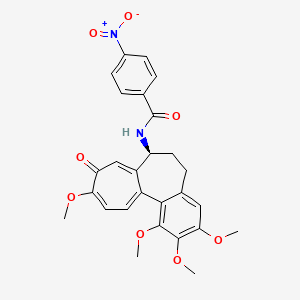
COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-: is a derivative of colchicine, a well-known alkaloid extracted from the plant Colchicum autumnale.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including extraction, purification, and chemical modification of colchicine. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can be used to alter the nitro group, affecting the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and thiols are often employed.
Major Products: The major products formed from these reactions include various derivatives of COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reference standard in analytical methods and as a starting material for synthesizing new derivatives .
Biology: In biological research, it is utilized to study microtubule dynamics and cell division due to its ability to bind to tubulin .
Medicine: Its derivatives are being explored for their cytotoxic effects on cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The primary mechanism of action of COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- involves binding to the colchicine-binding site on tubulin. This binding disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .
Comparaison Avec Des Composés Similaires
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
N-deacetyl-N-formylcolchicine: Another derivative with similar biological activities.
Demecolcine: A less toxic derivative used in cancer treatment.
Uniqueness: COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- is unique due to the presence of the p-nitrobenzoyl group, which enhances its binding affinity to tubulin and potentially increases its cytotoxic activity against cancer cells .
Propriétés
Numéro CAS |
76129-13-0 |
|---|---|
Formule moléculaire |
C27H26N2O8 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
4-nitro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |
InChI |
InChI=1S/C27H26N2O8/c1-34-22-12-10-18-19(14-21(22)30)20(28-27(31)15-5-8-17(9-6-15)29(32)33)11-7-16-13-23(35-2)25(36-3)26(37-4)24(16)18/h5-6,8-10,12-14,20H,7,11H2,1-4H3,(H,28,31)/t20-/m0/s1 |
Clé InChI |
CRXFDHISRJTSDH-FQEVSTJZSA-N |
SMILES isomérique |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


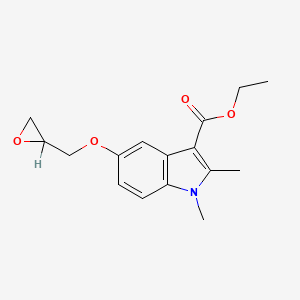
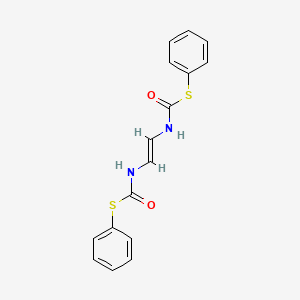
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
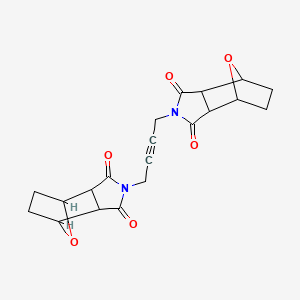

![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)
![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)

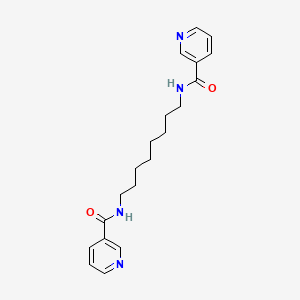
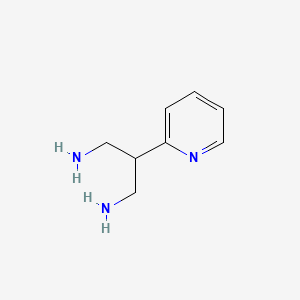
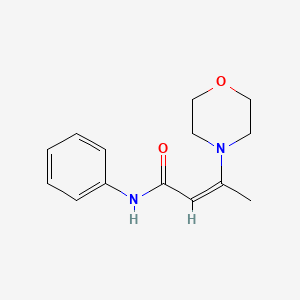

![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
